Levosimendan

Vue d'ensemble

Description

Levosimendan est un sensibilisateur calcique utilisé principalement dans la prise en charge de l’insuffisance cardiaque chronique sévère décompensée de façon aiguë. Il augmente la sensibilité du cœur au calcium, ce qui augmente la contractilité cardiaque sans augmenter les niveaux de calcium intracellulaire . Ce composé présente également des propriétés vasodilatatrices en ouvrant les canaux potassiques sensibles à l’adénosine triphosphate dans les muscles lisses vasculaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Levosimendan peut être synthétisé par une série de réactions chimiques à partir de l’acétanilide. Le composé intermédiaire clé, la 6-(4-aminophényl)-5-méthyl-4,5-dihydro-3(2H)-pyridazinone, est obtenu par réaction de Friedel-Crafts, hydrolyse et cyclisation . Le produit final est obtenu en faisant réagir ce composé intermédiaire avec l’hydrazide de l’acide cyanoacétique dans des conditions spécifiques .

Méthodes de production industrielle : Dans les environnements industriels, le this compound est préparé en dissolvant l’hydroxypropyl-bêta-cyclodextrine dans de l’eau d’injection, suivie de l’ajout de this compound. Le mélange est ensuite soumis à un broyage ou à un traitement ultrasonique pour obtenir la solution de complexe d’inclusion de this compound . Cette solution peut être utilisée pour préparer diverses formes de this compound, notamment des injections, des transfusions et des solutions orales .

Analyse Des Réactions Chimiques

Types de réactions : Levosimendan subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium en milieu acide.

Réduction : La réduction du this compound peut être obtenue en utilisant du gaz hydrogène en présence d’un catalyseur au palladium.

Substitution : Les réactions de substitution impliquant le this compound utilisent généralement des agents halogénants comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent présenter des propriétés pharmacologiques différentes.

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Clinical Applications

Levosimendan's versatility allows it to be utilized in various clinical scenarios:

Acute Heart Failure

- Efficacy : Clinical trials have demonstrated that this compound improves cardiac output and reduces cardiac filling pressures. In the SURVIVE trial, it was shown to be effective in reducing mortality compared to dobutamine in patients requiring inotropic support .

- Case Study : In a retrospective analysis, patients treated with this compound experienced a significant increase in cardiac index and a reduction in the need for other inotropes .

Cardiogenic Shock

- This compound has been evaluated for its role in treating cardiogenic shock, where it has been associated with improved hemodynamics and survival rates .

Septic Shock

- The LeoPARDS trial indicated that this compound could enhance cardiovascular function in septic patients without significantly increasing myocardial oxygen consumption, making it a valuable option in critical care settings .

Pulmonary Hypertension

- Current research is exploring the potential benefits of this compound in managing pulmonary hypertension, highlighting its vasodilatory effects on pulmonary vasculature .

Perioperative Use

- This compound has been used preoperatively to mitigate myocardial injury during cardiac surgeries, showing promising results in reducing postoperative complications .

Non-Cardiac Applications

- Emerging studies are investigating its efficacy in conditions such as amyotrophic lateral sclerosis, indicating potential benefits beyond traditional cardiac applications .

Data Tables

Case Studies

- Retrospective Analysis on Hemodynamics :

- Preoperative Use in Cardiac Surgery :

Mécanisme D'action

Levosimendan exerce ses effets en augmentant la sensibilité des myocytes cardiaques au calcium. Il se lie à la troponine C cardiaque d’une manière dépendante du calcium, ce qui augmente la contractilité cardiaque sans augmenter les niveaux de calcium intracellulaire . De plus, le this compound ouvre les canaux potassiques sensibles à l’adénosine triphosphate dans les muscles lisses vasculaires, ce qui conduit à une vasodilatation . Ce double mécanisme entraîne une amélioration du débit cardiaque et une diminution de la charge de travail cardiaque .

Comparaison Avec Des Composés Similaires

Levosimendan est souvent comparé à d’autres sensibilisateurs calciques et agents inotropes :

Enoximone : L’énoximone est un inhibiteur de la phosphodiestérase qui augmente les niveaux d’adénosine monophosphate cyclique, ce qui entraîne une augmentation de l’afflux de calcium.

Composés similaires :

- Pimobendan

- Omécamtiv mécarbil

- Enoximone

- Milrinone

- Dobutamine

This compound se démarque par son mécanisme d’action unique, qui combine la sensibilisation au calcium avec l’ouverture des canaux potassiques, offrant à la fois des effets inotropes et vasodilatateurs .

Activité Biologique

Levosimendan is a novel inotropic agent primarily used in the management of acute heart failure (HF) and cardiogenic shock. Its unique mechanism of action distinguishes it from traditional inotropic agents, allowing for enhanced myocardial contractility without a corresponding increase in myocardial oxygen demand. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profiles, supported by case studies and research findings.

This compound operates through two primary mechanisms:

- Calcium Sensitization : It binds to cardiac troponin C (cTnC), enhancing the sensitivity of the cardiac muscle to calcium ions. This interaction facilitates actin-myosin cross-bridging, resulting in increased contractility without raising intracellular calcium levels, thus minimizing the risk of arrhythmias .

- K Channel Opening : this compound also activates ATP-sensitive potassium channels, leading to vasodilation and reduced preload and afterload on the heart. This dual action contributes to improved hemodynamics in patients with heart failure .

Pharmacokinetics

This compound has a relatively short half-life of approximately 1 hour; however, its active metabolite OR-1896 has a significantly longer elimination half-life of 70–80 hours. This metabolite is responsible for the prolonged effects observed after treatment cessation .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Half-Life | ~1 hour |

| OR-1896 Half-Life | 70–80 hours |

| Therapeutic Infusion Rate | 0.05–0.2 μg/kg/min |

| Time to Steady State | ~5 hours |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound compared to traditional therapies such as dobutamine:

- LIDO Study : Patients treated with this compound had a significantly lower 31-day mortality rate (8% vs. 17% for dobutamine, HR 0.43, p=0.049) and spent more days alive and out of hospital .

- RUSSLAN Study : A lower combined risk of death and worsening heart failure was observed in patients receiving this compound compared to controls (2% vs. 6%, p=0.033 during infusion) .

- REVIVE II Study : Patients treated with this compound showed a shorter mean duration of hospitalization (7 days vs. 8.9 days) and a higher percentage discharged within five days (46% vs. 37%) compared to placebo .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

- Adverse Effects : The most common side effects include hypotension and atrial fibrillation, which occur at rates slightly higher than those observed with dobutamine .

- Long-term Effects : The long-term administration of this compound has shown sustained positive effects on myocardial function without significant adverse outcomes over extended periods .

Case Study 1: Acute Heart Failure Management

A study involving patients hospitalized for acute heart failure demonstrated that those treated with this compound exhibited improved hemodynamic parameters and lower mortality rates at 180 days compared to those treated with dobutamine.

Case Study 2: Cardiogenic Shock

In patients experiencing cardiogenic shock, this compound administration led to rapid improvement in cardiac output and systemic vascular resistance, facilitating recovery without increasing myocardial oxygen demand.

Propriétés

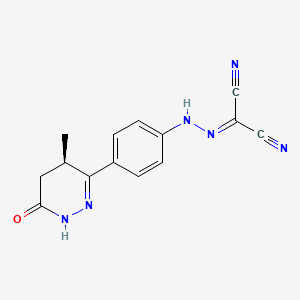

IUPAC Name |

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046445 | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.81e-02 g/L | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans. | |

| Record name | Levosimendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141505-33-1 | |

| Record name | Levosimendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levosimendan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosimendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVOSIMENDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOSIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.